molecular formula C11H18N2O3S B14456074 5-Amino-N-butyl-2-methoxybenzenesulphonamide CAS No. 71411-70-6

5-Amino-N-butyl-2-methoxybenzenesulphonamide

Katalognummer: B14456074
CAS-Nummer: 71411-70-6
Molekulargewicht: 258.34 g/mol
InChI-Schlüssel: UDWDZYCRDRQOCJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-N-butyl-2-methoxybenzenesulphonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-N-butyl-2-methoxybenzenesulphonamide typically involves the reaction of 5-amino-2-methoxybenzenesulfonyl chloride with butylamine. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

5-Amino-2-methoxybenzenesulfonyl chloride+ButylamineThis compound+HCl\text{5-Amino-2-methoxybenzenesulfonyl chloride} + \text{Butylamine} \rightarrow \text{this compound} + \text{HCl} 5-Amino-2-methoxybenzenesulfonyl chloride+Butylamine→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-N-butyl-2-methoxybenzenesulphonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

5-Amino-N-butyl-2-methoxybenzenesulphonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antibacterial properties and potential use in drug development.

    Industry: Utilized in the production of dyes and pigments.

Wirkmechanismus

The mechanism of action of 5-Amino-N-butyl-2-methoxybenzenesulphonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. The compound’s sulfonamide group plays a crucial role in this inhibitory action.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Amino-2-methoxybenzenesulfonamide
  • 5-Amino-N-butyl-2-(4-ethoxyphenoxy)-benzamide hydrochloride
  • 2-Amino-5-methoxybenzoic acid

Uniqueness

5-Amino-N-butyl-2-methoxybenzenesulphonamide is unique due to its specific structural features, such as the butyl group attached to the nitrogen atom. This structural variation can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Eigenschaften

CAS-Nummer

71411-70-6

Molekularformel

C11H18N2O3S

Molekulargewicht

258.34 g/mol

IUPAC-Name

5-amino-N-butyl-2-methoxybenzenesulfonamide

InChI

InChI=1S/C11H18N2O3S/c1-3-4-7-13-17(14,15)11-8-9(12)5-6-10(11)16-2/h5-6,8,13H,3-4,7,12H2,1-2H3

InChI-Schlüssel

UDWDZYCRDRQOCJ-UHFFFAOYSA-N

Kanonische SMILES

CCCCNS(=O)(=O)C1=C(C=CC(=C1)N)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.